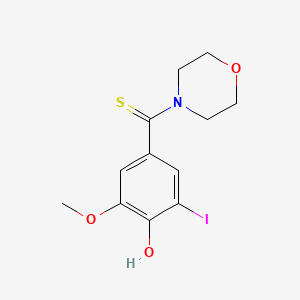![molecular formula C17H26N2O2 B5963767 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide](/img/structure/B5963767.png)
1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug that was first synthesized by Upjohn in the 1970s. It belongs to the family of benzamide opioids and has been used for research purposes due to its potent analgesic effects.
作用机制
1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide acts on the μ-opioid receptor, which is located in the brain and spinal cord. When 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide binds to the μ-opioid receptor, it activates a cascade of events that leads to the inhibition of neurotransmitter release, including the release of substance P, which is responsible for transmitting pain signals. This inhibition results in a reduction in the perception of pain.
Biochemical and Physiological Effects:
1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide has been shown to produce potent analgesic effects, similar to those of morphine. It can also cause sedation, respiratory depression, and euphoria. However, it has been reported to have a shorter duration of action than morphine. 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide has also been shown to have a lower potential for physical dependence and tolerance than other opioids.
实验室实验的优点和局限性
One of the advantages of using 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide in lab experiments is its high potency and selectivity for the μ-opioid receptor. This allows for the investigation of the effects of opioids on the central nervous system with high precision. However, 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide has also been shown to have a narrow therapeutic window, which means that a small increase in dosage can lead to respiratory depression and death. Therefore, strict safety protocols must be followed when handling 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide in lab experiments.
未来方向
There are several future directions for research on 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide. One direction is to investigate the potential use of 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide as an analgesic for the treatment of chronic pain. Another direction is to develop new opioid-based analgesics that have a lower potential for physical dependence and tolerance than current opioids. Additionally, more research is needed to investigate the biochemical and physiological effects of 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide and to develop safety protocols for handling 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide in lab experiments.
Conclusion:
In conclusion, 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide is a synthetic opioid analgesic that has been used for research purposes due to its potent analgesic effects. It acts on the μ-opioid receptor and produces potent analgesic effects, sedation, respiratory depression, and euphoria. 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide has advantages and limitations for lab experiments, and there are several future directions for research on 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide. It is important to follow strict safety protocols when handling 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide in lab experiments, and more research is needed to investigate its potential use as an analgesic and to develop new opioid-based analgesics.
合成方法
1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide can be synthesized through a multistep process starting from 4-methoxybenzaldehyde. The synthesis involves the formation of a piperidine ring, followed by the introduction of a piperidinecarboxamide group, and finally, the introduction of a methyl group. The final product is a white crystalline powder that is soluble in water, ethanol, and chloroform.
科学研究应用
1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide has been used for research purposes due to its potent analgesic effects. It has been shown to have a higher affinity for the μ-opioid receptor than morphine, which is the main receptor responsible for pain relief. 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinecarboxamide has also been used in studies to investigate the effects of opioids on the central nervous system and to develop new opioid-based analgesics.
属性
IUPAC Name |
1-[4-(4-methoxyphenyl)butan-2-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(19-11-3-4-15(12-19)17(18)20)5-6-14-7-9-16(21-2)10-8-14/h7-10,13,15H,3-6,11-12H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPXGTMYFPTFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)N2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-4-{4-[(4-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B5963691.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5963711.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5963716.png)

![N~1~-(3,5-dimethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5963726.png)
![1-(3-fluorobenzoyl)-N-[3-(methylthio)phenyl]prolinamide](/img/structure/B5963731.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)ethyl]benzamide](/img/structure/B5963736.png)
![1-[(4-bromophenyl)sulfonyl]-N'-(1-methylethylidene)-4-piperidinecarbohydrazide](/img/structure/B5963746.png)
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5963750.png)
![6-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-isopropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5963753.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5963759.png)
![7-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5963764.png)
![2-(2,2-dimethylpropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5963773.png)
![3,5-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide](/img/structure/B5963783.png)